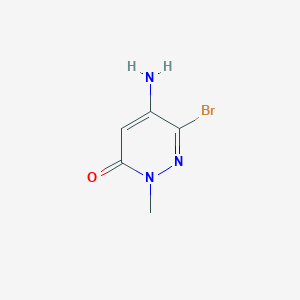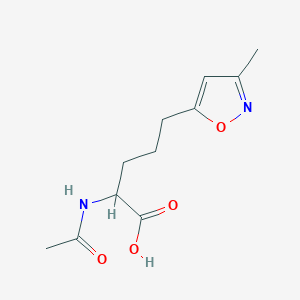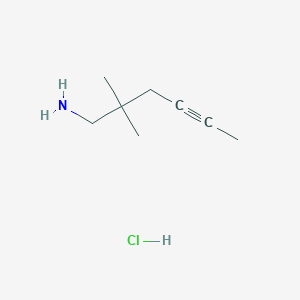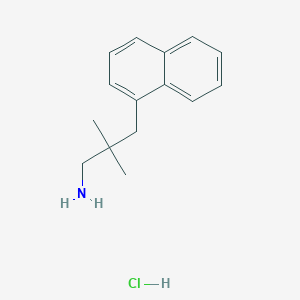
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one
Übersicht
Beschreibung
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a compound with the molecular formula C5H6BrN3O and a molecular weight of 204.0259 . It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore known for its diverse pharmacological activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton, to which our compound belongs, is typically prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is characterized by a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . This structure allows for easy functionalization at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, have been used in the synthesis of a variety of pharmacologically active compounds . For example, some 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones were synthesized and evaluated for their pharmacological profile .Wissenschaftliche Forschungsanwendungen
Divergent Synthesis Routes
One area of focus has been the development of divergent synthesis routes for related compounds. For instance, research by Ermolat’ev and Van der Eycken (2008) highlights a novel synthesis of substituted 2-aminoimidazoles starting from 2-aminopyrimidines, which could be related to the structural manipulation of compounds similar to 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one (Ermolat’ev & Van der Eycken, 2008).
Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives
Rahimizadeh, Nikpour, and Bakavoli (2007) explored a new route to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from compounds that share a bromo-substituted pyrimidine structure, indicating potential for varied synthetic applications of bromo-substituted pyridazines (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Modes of Action of Pyridazinone Herbicides
Investigations into the modes of action of pyridazinone herbicides by Hilton et al. (1969) have provided insights into how substituted pyridazinone compounds, similar in structure to 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, affect photosynthesis and plant growth, suggesting potential agrochemical applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives
Ibrahim and Behbehani (2014) reported on the synthesis of a new class of pyridazin-3-one derivatives, showcasing the versatility of these compounds in synthesizing fused azines, which are significant for developing novel pharmaceuticals and materials (Ibrahim & Behbehani, 2014).
Polysubstituted Pyridazinones
Pattison et al. (2009) have shown that pyridazin-3(2H)-one can serve as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, highlighting the compound's role in drug discovery and the development of polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Eigenschaften
IUPAC Name |
5-amino-6-bromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-9-4(10)2-3(7)5(6)8-9/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUJYKGBKVOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)



